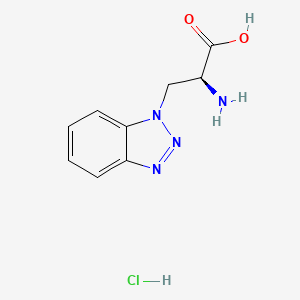

(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride

説明

“(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride” is a complex organic compound. It contains a benzotriazole moiety, which is a heterocyclic compound, and an amino acid moiety .

Synthesis Analysis

The synthesis of such compounds often involves the condensation of an amino acid with a benzotriazole derivative . For example, 2-amino propionic acid (Alanine) can be condensed with 1-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl) 2-chloroethanone to yield a similar compound .Molecular Structure Analysis

The molecular structure of such compounds can be determined using various techniques such as NMR and MS analysis . The benzotriazole moiety often forms chelates with a 2:1 (Ligand: Metal) stoichiometry .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be predicted using various computational tools. For example, the compound is likely to have good human intestinal absorption and blood-brain barrier permeability .科学的研究の応用

Synthesis of Anticancer Agents

The compound has been utilized in the synthesis of anticancer agents. Its derivatives have shown potential in inhibiting the proliferation of cancer cells by inducing apoptosis. This is particularly significant in the development of targeted therapies that aim to minimize damage to normal cells while effectively combating cancerous cells .

Development of Antibacterial Agents

Research indicates that derivatives of this compound are effective in the synthesis of antibacterial agents. These agents have demonstrated activity against a variety of microbes, including E. coli and S. aureus, which are common culprits in infections.

Corrosion Inhibition

The benzotriazole moiety is known for its corrosion inhibition properties. Derivatives of the compound have been applied as corrosion inhibitors, which are essential in protecting metal surfaces in industrial applications.

UV Filters and Photoprotection

Compounds with benzotriazole structures are used as UV filters due to their ability to absorb ultraviolet light. This application is crucial in the formulation of sunscreens and other photoprotective products.

Materials for Solar and Photovoltaic Cells

The unique electronic properties of benzotriazole derivatives make them suitable for use in solar and photovoltaic cells. They contribute to the efficiency and stability of these energy-harvesting systems.

Chemical Synthesis and Organic Reactions

This compound is noted for its reactivity in forming various compounds, including amides and azides. Its versatility in organic synthesis is valuable for creating diverse chemical structures and facilitating complex reactions.

Drug Design and Medicinal Chemistry

In medicinal chemistry, the compound serves as a platform for the design and development of new drugs. Its structural features allow for optimization and enhancement of pharmacological properties .

Research on Molecular Structure and Properties

Detailed structural analyses of derivatives and related compounds provide insights into molecular geometries and conformational isomerism. This research is fundamental in understanding the behavior of molecules and designing compounds with desired properties.

将来の方向性

作用機序

Target of Action

The primary target of this compound is Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in many cellular processes, including cell growth and division, signal transduction, and gene expression.

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme, potentially altering its function . .

Biochemical Pathways

Given its target, it may influence pathways involving tyrosine phosphorylation, which plays a key role in signal transduction and other cellular processes

Pharmacokinetics

Based on its chemical structure, it is predicted to have good intestinal absorption and blood-brain barrier penetration . Its bioavailability could be influenced by factors such as its formulation, route of administration, and the individual’s physiological condition.

Result of Action

It is hypothesized that by modulating the activity of its target enzyme, the compound could influence various cellular processes, potentially leading to changes in cell function . More research is needed to confirm these effects and understand their implications.

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Additionally, individual factors such as genetic variations, health status, and co-administration of other drugs can also impact the compound’s efficacy and safety profile.

特性

IUPAC Name |

(2S)-2-amino-3-(benzotriazol-1-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2.ClH/c10-6(9(14)15)5-13-8-4-2-1-3-7(8)11-12-13;/h1-4,6H,5,10H2,(H,14,15);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKLPEOGJNGRKID-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=NN2C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

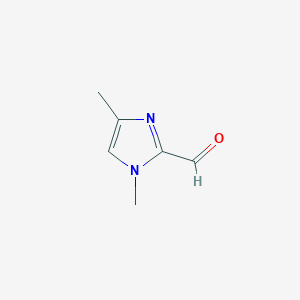

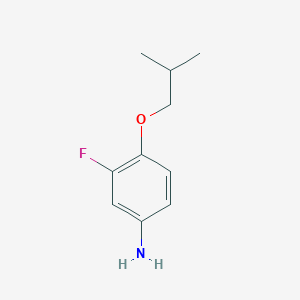

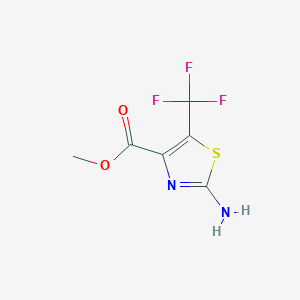

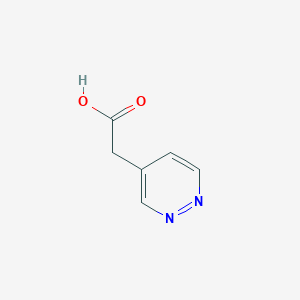

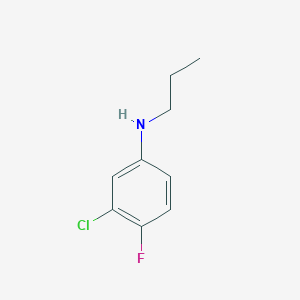

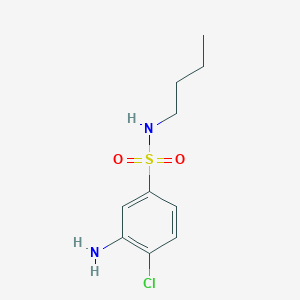

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-{4-[3-(Ethoxycarbonyl)isoxazol-5-yl]-1,3-thiazol-2-yl}piperidine-1-carboxylate](/img/structure/B1386571.png)

![7-Chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B1386575.png)

![2-Oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1386577.png)

![{1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B1386581.png)

![7-Amino-2-benzyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1386582.png)

![[5-(2-furyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B1386583.png)

![3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B1386592.png)

![(6-Bromo-3-nitroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1386593.png)